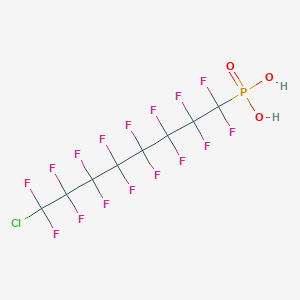
8-Chloroperfluorooctylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloroperfluorooctylphosphonic acid: is a specialized chemical compound known for its unique properties and applications. It belongs to the class of perfluoroalkylphosphonic acids, which are characterized by their high stability and resistance to degradation. This compound is often used in various industrial applications due to its chemical stability and unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroperfluorooctylphosphonic acid typically involves the reaction of perfluorooctyl iodide with phosphorus trichloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
C8F17I+PCl3→C8F17PCl2+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the highly reactive and corrosive nature of the reactants. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 8-Chloroperfluorooctylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted perfluorooctylphosphonic acids.
Scientific Research Applications
Chemistry: 8-Chloroperfluorooctylphosphonic acid is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable in developing new materials with specific properties.
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It is also investigated for its potential use in drug delivery systems due to its stability and ability to interact with biological membranes.
Industry: Industrially, this compound is used as an antifoaming agent in pesticide formulations and as an active ingredient in certain windshield washer fluids
Mechanism of Action
The mechanism of action of 8-Chloroperfluorooctylphosphonic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but its ability to resist degradation and interact with biological membranes is a key factor in its activity.
Comparison with Similar Compounds
- Perfluorooctylphosphonic acid
- Perfluorohexylphosphonic acid
- Perfluorodecylphosphonic acid
Comparison: 8-Chloroperfluorooctylphosphonic acid is unique due to the presence of a chlorine atom, which imparts different reactivity compared to other perfluoroalkylphosphonic acids. This chlorine atom allows for specific substitution reactions that are not possible with other similar compounds. Additionally, the length of the perfluorinated chain affects the compound’s physical and chemical properties, making this compound distinct in its applications and reactivity.
Properties
CAS No. |
2252239-09-9 |
|---|---|
Molecular Formula |
C8H2ClF16O3P |
Molecular Weight |
516.50 g/mol |
IUPAC Name |
(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)phosphonic acid |
InChI |
InChI=1S/C8H2ClF16O3P/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)29(26,27)28/h(H2,26,27,28) |
InChI Key |
JTUDXWNBUPNSAX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)P(=O)(O)O)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


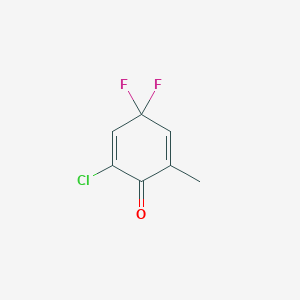

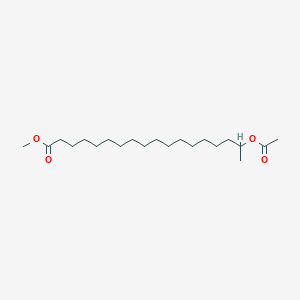
![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)
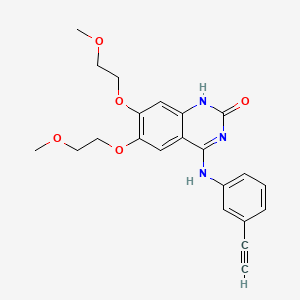
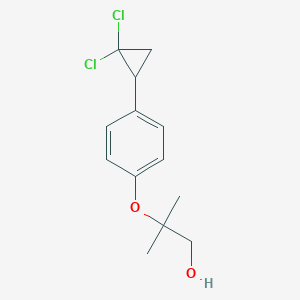
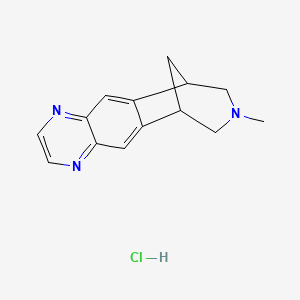
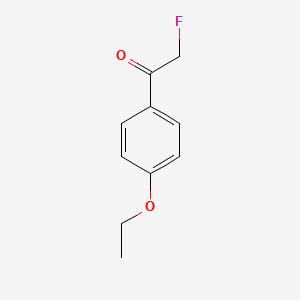
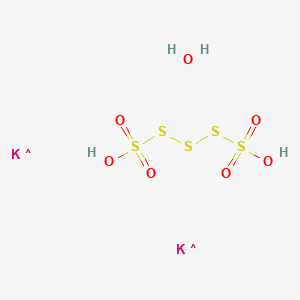
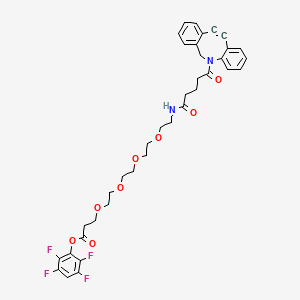
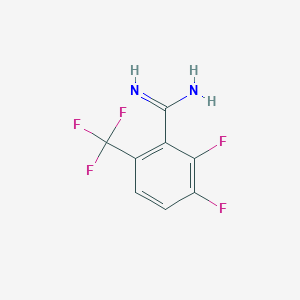
![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)


